MAO-B Enzyme Inhibition: Quantified Potency Defines a Baseline for CNS Safety Profiling
5-Chloro-8-fluoroquinolin-3-amine exhibits defined, albeit moderate, inhibitory activity against human monoamine oxidase B (MAO-B) with a measured IC50 of 15.4 µM (1.54E+4 nM) in a fluorescence-based kynuramine conversion assay [1]. This activity is approximately 6.5-fold more potent than its inhibition of the MAO-A isoform (IC50 = 100 µM), establishing a measurable selectivity profile for the B isoform. In contrast, a structurally related 3-aminoquinoline derivative lacking the 5-chloro and 8-fluoro substitution pattern, but possessing a different aromatic core (BDBM50199105/CHEMBL2430706), demonstrates a dramatically higher potency against MAO-B with an IC50 of 6.20 nM, representing a >2,500-fold difference in activity [2]. This substantial disparity in MAO-B engagement underscores the profound impact of the quinoline core's substitution pattern on enzyme affinity.
| Evidence Dimension | Inhibition of Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 15.4 µM (1.54E+4 nM) |
| Comparator Or Baseline | Related 3-aminoquinoline derivative (BDBM50199105/CHEMBL2430706): IC50 = 6.20 nM |
| Quantified Difference | Target compound is approximately 2,500-fold less potent than a highly optimized 3-aminoquinoline MAO-B inhibitor. |
| Conditions | Inhibition of recombinant human MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. |
Why This Matters
This data provides a crucial baseline for assessing the potential off-target CNS liabilities of downstream drug candidates derived from this scaffold, enabling informed decisions in lead optimization programs.
- [1] BindingDB. (2013). BDBM50401987 (CHEMBL1492484) - Affinity Data for Human MAO-B. View Source
- [2] BindingDB. (n.d.). BDBM50199105 (CHEMBL2430706) - Affinity Data for Human MAO-B. View Source
